molecular formula C12H8Cl3N B6264839 4-chloro-2-(2,3-dichlorophenyl)aniline CAS No. 1510554-64-9

4-chloro-2-(2,3-dichlorophenyl)aniline

Cat. No. B6264839
CAS RN: 1510554-64-9
M. Wt: 272.6
InChI Key:
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Description

4-Chloroaniline, a compound similar to the one you mentioned, is used in the synthesis of various bioactive compounds . It can undergo allylation to form N-allyl-4-chloroaniline, a precursor for bioactive compounds containing indole and dihydroindole nucleus .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of cyanuric chloride with aniline . The synthesized compound is then characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using high-level density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of the studied compound are evaluated at the DFT/B3LYP/6-31 + (d) level of theory .


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a model compound, has been studied in a water/acetonitrile mixture . It was found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords an unstable compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2,4-Dichloroaniline have been studied. It is a pale grey or beige-brown to red-brown crystalline with a melting point of 63°C and a boiling point of 245°C .

Mechanism of Action

While the specific mechanism of action for “4-chloro-2-(2,3-dichlorophenyl)aniline” is not available, similar compounds like DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis .

Safety and Hazards

4-Chloroaniline, a similar compound, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions could involve the development of novel dual- or multi-target antidepressants . Also, the potential application of these compounds in the treatment of SARS-CoV-2 could be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(2,3-dichlorophenyl)aniline involves the reaction of 2,3-dichloronitrobenzene with sodium hydroxide to form 2,3-dichloroaniline. This intermediate is then reacted with 4-chloronitrobenzene in the presence of palladium catalyst to form the final product.", "Starting Materials": [ "2,3-dichloronitrobenzene", "sodium hydroxide", "4-chloronitrobenzene", "palladium catalyst" ], "Reaction": [ "Step 1: 2,3-dichloronitrobenzene is reacted with sodium hydroxide in water to form 2,3-dichloroaniline.", "Step 2: 2,3-dichloroaniline is then reacted with 4-chloronitrobenzene in the presence of palladium catalyst and hydrogen gas to form 4-chloro-2-(2,3-dichlorophenyl)aniline." ] }

CAS RN

1510554-64-9

Molecular Formula

C12H8Cl3N

Molecular Weight

272.6

Purity

93

Origin of Product

United States

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